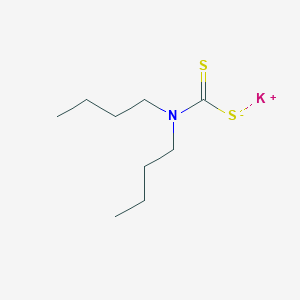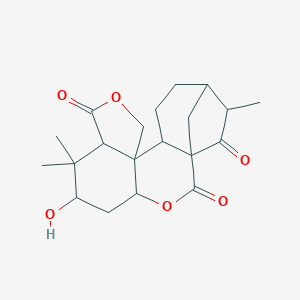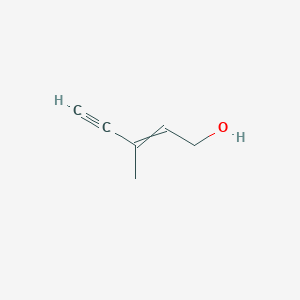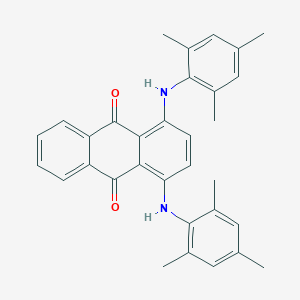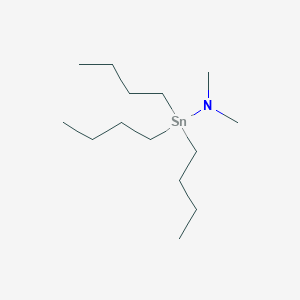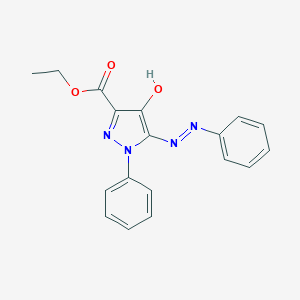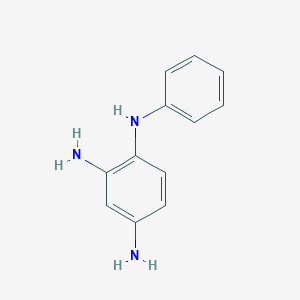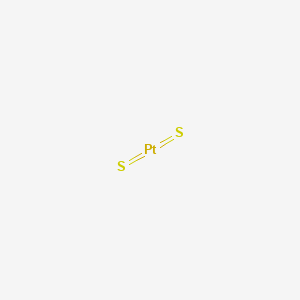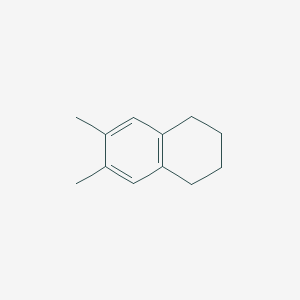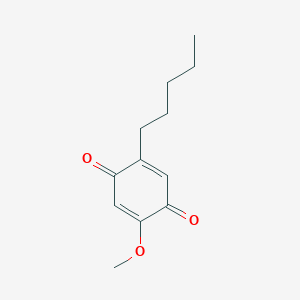
2-Methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione, also known as MPD, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research. MPD belongs to the class of compounds known as cannabinoids, which are naturally occurring compounds found in the cannabis plant. However, MPD is not found in cannabis and must be synthesized in a laboratory.
Wirkmechanismus
The mechanism of action of 2-Methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione is not fully understood, but it is known to interact with the CB1 and CB2 receptors in the body. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes, including pain, appetite, and mood. 2-Methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione has been shown to have agonist activity at the CB1 and CB2 receptors, which may contribute to its potential therapeutic effects.
Biochemische Und Physiologische Effekte
2-Methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione has been shown to have various biochemical and physiological effects in animal models. In a study on rats, 2-Methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione was found to have anti-inflammatory and analgesic effects, which may be due to its interaction with the CB1 and CB2 receptors. 2-Methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-Methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione is its potential as a tool for studying the endocannabinoid system and its role in various physiological processes. 2-Methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione can be used to selectively activate the CB1 and CB2 receptors, which may help researchers better understand the functions of these receptors. However, one limitation of 2-Methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione is its complex synthesis process, which may make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for research on 2-Methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione. One area of interest is the development of 2-Methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione derivatives with improved pharmacological properties. Another area of interest is the use of 2-Methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione in the treatment of neurodegenerative diseases, such as Parkinson's disease. Additionally, 2-Methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione may have potential as a tool for studying the endocannabinoid system and its role in various physiological processes. Further research is needed to fully understand the potential applications of 2-Methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione in various fields of research.
Synthesemethoden
The synthesis of 2-Methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione involves several steps, including the reaction of 2,5-dimethylresorcinol with pentan-2-one, followed by the reaction of the resulting product with methanol and potassium hydroxide. The final step involves the reaction of the resulting product with acetic anhydride and sulfuric acid to yield 2-Methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione. The synthesis of 2-Methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione has shown potential in various fields of research, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, 2-Methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione has been studied for its potential as an anti-inflammatory and analgesic agent. In pharmacology, 2-Methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione has been shown to have activity at the CB1 and CB2 receptors, which are involved in the regulation of pain, appetite, and mood. In neuroscience, 2-Methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione has been studied for its potential as a neuroprotective agent and its ability to modulate the endocannabinoid system.
Eigenschaften
CAS-Nummer |
15116-19-5 |
|---|---|
Produktname |
2-Methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione |
Molekularformel |
C12H16O3 |
Molekulargewicht |
208.25 g/mol |
IUPAC-Name |
2-methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C12H16O3/c1-3-4-5-6-9-7-11(14)12(15-2)8-10(9)13/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
PJDBHFMMKJJSCM-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CC(=O)C(=CC1=O)OC |
Kanonische SMILES |
CCCCCC1=CC(=O)C(=CC1=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



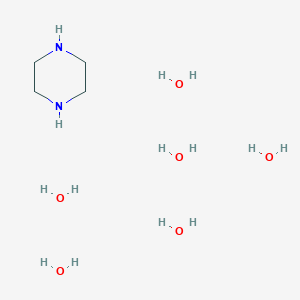
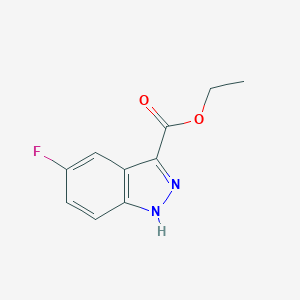
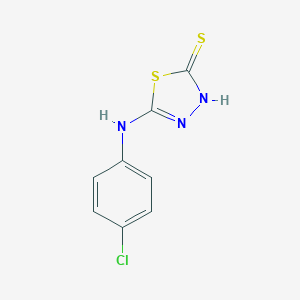
![ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate](/img/structure/B86466.png)

